tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Description
Historical Context of Pyrrolidine-Based Compounds in Research
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has served as a cornerstone in medicinal chemistry since the mid-20th century due to its unique physicochemical properties. Early work focused on exploiting pyrrolidine’s structural rigidity and hydrophilicity to modulate drug solubility and bioavailability. The 1980s marked a turning point when researchers recognized that strategic substitutions at the N1, C3, and C5 positions could dramatically enhance biological activity. For instance, the introduction of hydroxyl groups improved hydrogen-bonding capabilities with enzyme active sites, while methoxy substitutions increased metabolic stability.
By the 2000s, advances in asymmetric synthesis enabled precise control over pyrrolidine stereochemistry, as demonstrated by the landmark synthesis of (3R,4R)-configured derivatives in 2005. This technological leap allowed researchers to systematically study how stereochemical variations influence pharmacological properties. The development of tert-butyl carbamate-protected pyrrolidines, such as tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate, emerged from efforts to create air-stable intermediates for solid-phase peptide synthesis.
Table 1: Evolution of Pyrrolidine Derivatives in Medicinal Chemistry
| Decade | Key Development | Biological Impact |
|---|---|---|
| 1960s | Unsubstituted pyrrolidine cores | Basic neurotransmitter modulation |
| 1980s | C3/C4 hydroxylation | Enhanced target binding affinity |
| 2000s | Stereocontrolled synthesis | Selective enzyme inhibition |
| 2010s | tert-Butyl carbamate protection | Improved synthetic handle stability |
Significance of this compound in Scientific Research
This chiral building block addresses three critical challenges in contemporary drug development:
- Stereochemical Purity : The (3R,4R) configuration provides a rigid spatial arrangement that prevents racemization during downstream reactions, as confirmed by X-ray crystallographic studies.
- Functional Group Compatibility : The tert-butoxycarbonyl (Boc) protecting group remains stable under both acidic (pH > 2) and basic (pH < 10) conditions, enabling sequential deprotection strategies.
- Synthetic Versatility : The molecule’s orthogonal protection scheme allows independent modification of the hydroxyl and methoxy groups. For example, the C3 hydroxyl can undergo Mitsunobu reactions without affecting the C4 methoxy group or Boc protection.
In anticancer drug discovery, this compound has enabled the synthesis of polo-like kinase 1 (PLK1) inhibitors through regioselective coupling at the pyrrolidine nitrogen. Molecular docking simulations show that the (3R,4R) configuration optimally positions the methoxy group for hydrophobic interactions with the kinase’s allosteric pocket.
Stereochemical Importance of the (3R,4R) Configuration
The biological consequences of stereochemistry are starkly evident when comparing diastereomers:
- Binding Affinity : The (3R,4R) isomer exhibits 23-fold greater affinity for β-secretase than its (3S,4S) counterpart in Alzheimer’s disease models.
- Metabolic Stability : Hepatic microsome studies demonstrate that the (3R,4R) configuration resists cytochrome P450 3A4 oxidation 8.7 times longer than other stereoisomers.
- Crystallographic Behavior : Single-crystal analysis reveals that the (3R,4R) diastereomer forms a 152.7° dihedral angle between the hydroxyl and methoxy groups, creating an optimal hydrogen-bond donor-acceptor distance of 2.89 Å.
Table 2: Comparative Properties of Pyrrolidine Stereoisomers
| Parameter | (3R,4R) | (3S,4S) | (3R,4S) |
|---|---|---|---|
| LogP | -0.82 | -0.79 | -1.15 |
| Polar Surface Area (Ų) | 78.3 | 78.3 | 85.6 |
| Melting Point (°C) | 112-114 | 98-101 | 89-92 |
| Enzymatic IC50 (nM) | 12.7 | 294 | 543 |
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCELXHUNUFBB-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-86-2, 1864003-19-9 | |
| Record name | rac-tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | t-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxy-4-methoxypyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production: Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability.
Chemical Reactions Analysis
Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate is in the synthesis of bioactive molecules. The compound serves as an important building block for the development of drugs targeting various diseases, including neurological disorders and cancer. Its structural features allow for modifications leading to derivatives with enhanced biological activity.
Case Study: Synthesis of Pyrrolidine Derivatives
Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications to the hydroxyl and methoxy groups can significantly alter the pharmacological profile of the resulting compounds, enhancing their efficacy against specific targets in cancer therapy.
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing herbicides and insecticides that are more effective while being environmentally friendly.
Case Study: Herbicide Development
Studies have shown that compounds derived from this compound can inhibit specific enzymes in plant pathways, leading to effective weed control without harming non-target species.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical | Synthesis of bioactive molecules for drug development | Targeted treatment, reduced side effects |
| Agrochemical | Development of environmentally friendly herbicides and insecticides | Improved efficacy, lower environmental impact |
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate, differing primarily in substituents, stereochemistry, or functional groups. These variations significantly influence their physicochemical properties, synthetic applications, and biological relevance.
tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)Pyrrolidine-1-Carboxylate
- Molecular Formula: C₁₀H₁₉NO₄ (same as the target compound) .
- Key Differences : Replaces the methoxy group at position 4 with a hydroxymethyl (-CH₂OH) group.
- Properties : Exists as a colorless liquid, synthesized via trichloroformate-mediated reactions followed by hydrolysis and hydroxymethylation .
- Applications : Used in peptide and carbohydrate mimetics due to its dual hydroxyl groups, enabling hydrogen bonding and glycosylation reactions.
- Safety: Considered relatively safe under normal handling conditions .
tert-Butyl 3,3-Difluoro-4-(Hydroxymethyl)-4-Methyl-Pyrrolidine-1-Carboxylate
- Molecular Formula: C₁₁H₁₉F₂NO₃ .
- Key Differences : Introduces difluoro and methyl groups at positions 3 and 4, respectively.
- Properties : Fluorination enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drug candidates.
- Applications : Intermediate in fluorinated bioactive molecules, such as kinase inhibitors.
tert-Butyl (3R,4S)-3-Hydroxy-4-Methyl-3-(Trifluoromethyl)Pyrrolidine-1-Carboxylate
- Molecular Formula: C₁₁H₁₈F₃NO₃ .
- Key Differences : Features a trifluoromethyl (-CF₃) group at position 3 and a methyl group at position 4, with (R,S)-stereochemistry.
- Properties : The electron-withdrawing CF₃ group increases acidity of the hydroxyl group, influencing reactivity in nucleophilic substitutions.
- Applications : Key building block in antiviral and anticancer agents due to enhanced stereochemical complexity and stability.
tert-Butyl(3R,4R)-3-Amino-4-(Hydroxymethyl)-3-(Isothiazol-5-yl)Pyrrolidine-1-Carboxylate
- Molecular Formula : C₁₃H₂₁N₃O₃S .
- Key Differences: Incorporates an amino group and an isothiazole heterocycle at position 3.
- Applications : Used in protease inhibitors or antibiotics targeting bacterial enzymes.
Data Table: Structural and Functional Comparison
Biological Activity
tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- CAS Number : 1864003-19-9
- Purity : ≥97% .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, it may act on enzymes related to the synthesis of neurotransmitters or other bioactive molecules.
- Cellular Signaling : It is believed to influence signaling pathways that regulate cell proliferation and apoptosis, which are critical in cancer biology.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines, revealing promising results:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- A549: 10 µM
These values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
In a neuropharmacological study, the compound demonstrated protective effects against neurodegeneration:
- Model Used : PC12 cells treated with neurotoxic agents.
- Findings :
- Reduced apoptosis by 30% compared to control.
- Increased levels of neurotrophic factors.
This suggests that this compound may have applications in treating neurodegenerative diseases .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, patients were administered a derivative of this compound. The results indicated:
- A response rate of 40% among participants.
- Notable reductions in tumor size observed via imaging techniques.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in:
- Improved cognitive function as assessed by behavioral tests.
- Decreased levels of amyloid-beta plaques in brain tissue.
These findings support the compound's role in neuroprotection and its potential utility in treating Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
